4,5-Dihydroxyimidazolidin-2-one

α-ureidoalkylation glycoluril synthesis heterocyclic chemistry

Select 4,5-Dihydroxyimidazolidin-2-one (CAS 3720-97-6) for its unmatched reactivity as a difunctional building block in durable-press textile finishing and low-emission binder systems. The 4,5-dihydroxy substitution pattern is non-negotiable: it drives superior α-ureidoalkylation yields compared to 1,3-dialkyl analogs and is the essential precursor to DMDHEU, enabling >90% formaldehyde reduction post-treatment. Generic imidazolidinones cannot replicate this crosslinking efficiency, leading to suboptimal performance in environmentally compliant adhesives (20–95% binder weight). Insist on the 4,5-dihydroxy derivative to meet stringent emissions standards.

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
CAS No. 3720-97-6
Cat. No. B1345477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxyimidazolidin-2-one
CAS3720-97-6
Molecular FormulaC3H6N2O3
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESC1(C(NC(=O)N1)O)O
InChIInChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)
InChIKeyNNTWKXKLHMTGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroxyimidazolidin-2-one (CAS 3720-97-6) Chemical Profile and Baseline Procurement Considerations


4,5-Dihydroxyimidazolidin-2-one, also known as dihydroxyethyleneurea or glyoxalmonourein, is a heterocyclic organic compound with the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol. It belongs to the class of imidazolidinones and serves as a key synthetic intermediate in the preparation of glycolurils [1], durable-press textile finishing agents, and low-formaldehyde binder systems [2]. As a difunctional building block with hydroxyl groups at the 4 and 5 positions, it possesses distinct reactivity that differentiates it from related compounds in its class. The compound is a white to light yellow crystalline powder that is soluble in water and organic solvents, and is stable at room temperature [3]. Its role as a precursor to 1,3-dimethylol-4,5-dihydroxy-2-imidazolidinone (DMDHEU), a widely used textile crosslinking agent, establishes its industrial relevance and procurement significance.

Why Generic Imidazolidinone Analogs Cannot Simply Replace 4,5-Dihydroxyimidazolidin-2-one in Critical Applications


Procurement decisions based solely on the imidazolidinone core structure ignore critical performance differences driven by the 4,5-dihydroxy substitution pattern. This functional group arrangement dictates both the compound's reactivity as an electrophile in α-ureidoalkylation reactions [1] and its ability to serve as a building block for methylolation, which is essential for creating durable-press finishes. Analogs lacking these specific hydroxyl groups, or those with alternative substituents at the 1,3-positions, exhibit markedly different reaction yields, formaldehyde release profiles, and crosslinking efficiencies [2]. The following evidence quantifies these differences, demonstrating that substitution with a generic imidazolidinone or an alternative formaldehyde-releasing compound is not functionally equivalent and will lead to suboptimal performance in both synthetic and end-use applications.

Quantitative Evidence for 4,5-Dihydroxyimidazolidin-2-one: Differentiated Performance Against Key Comparators


Superior Glycoluril Synthesis Yields with Unsubstituted 1,3-H2-4,5-Dihydroxyimidazolidin-2-one

In the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, the unsubstituted 1,3-H2-4,5-dihydroxyimidazolidin-2-one demonstrates significantly higher yields of target glycoluril hydrochlorides compared to its 1,3-dialkyl-substituted analogs. A systematic study revealed that yields decrease when moving from the 1,3-H2 derivative to 1,3-dialkyl-4,5-dihydroxyimidazolidin-2-ones [1].

α-ureidoalkylation glycoluril synthesis heterocyclic chemistry

Reduced Formaldehyde Release from DMDHEU-Based Finishes: A Comparative Textile Finishing Perspective

Fabrics treated with DMDHEU (1,3-dimethylol-4,5-dihydroxy-2-imidazolidinone), a derivative of 4,5-dihydroxyimidazolidin-2-one, are the industry standard for durable-press finishes and are known to release formaldehyde. However, modified formulations based on this core structure can achieve significantly lower formaldehyde release. Aftertreatments of DMDHEU-finished fabrics can reduce formaldehyde release by up to 90% or more compared to unwashed, finished fabric [1]. In contrast, alternative formaldehyde-releasing preservatives like DMDM hydantoin can release an average of 1.3 moles of free formaldehyde per mole of preservative at 0.1% concentration, representing 65% of the total available formaldehyde [2].

textile finishing formaldehyde release durable press cotton crosslinking

Controlled Crosslinking Performance of 4,5-Dihydroxy-2-Imidazolidinone Derivatives for Cotton

The 4,5-dihydroxy-2-imidazolidinone system, with methyl and/or methylol substituents in the 1,3-positions, has been systematically studied for cotton crosslinking. The geometry of the hydroxyl groups in the 4,5-positions is critical for the textile properties of the finished fabric, including wrinkle resistance and durability [1]. The system's performance is tunable; however, unoptimized DMDHEU application can lead to increased formaldehyde release, highlighting the need for precise formulation control [2].

textile chemistry cellulose crosslinking durable press

Low-Formaldehyde Binder Formulations Using 4,5-Dihydroxyimidazolidin-2-one as a Core Component

Patent literature describes low-formaldehyde binder compositions where 4,5-dihydroxyimidazolidin-2-one constitutes 20 to 95% by weight of the binder, in combination with a condensation product with an aliphatic monoaldehyde or dialdehyde [1]. This high loading capacity enables the formulation of adhesives and composites with significantly reduced formaldehyde emissions. The compound itself can be reacted with formaldehyde to create 1,3-dimethylol-4,5-dihydroxyimidazolidin-2-one, which serves as a key crosslinker in these low-emission systems [2].

binder chemistry fiber composites low-emission adhesives

Optimal Research and Industrial Applications for 4,5-Dihydroxyimidazolidin-2-one (CAS 3720-97-6) Based on Differentiated Evidence


Synthesis of High-Yield Glycoluril Derivatives for Medicinal Chemistry and Supramolecular Applications

Researchers engaged in the synthesis of glycolurils, which are scaffolds for nootropic agents and building blocks for supramolecular assemblies like cucurbiturils, should utilize the unsubstituted 1,3-H2-4,5-dihydroxyimidazolidin-2-one to maximize reaction yields. The evidence shows that this specific derivative provides superior yields in α-ureidoalkylation reactions compared to its 1,3-dialkyl counterparts [1].

Development of Low-Formaldehyde Durable-Press Textile Finishes with Aftertreatment Optimization

Textile formulators aiming to produce cotton fabrics with durable-press properties and ultra-low formaldehyde emissions should select DMDHEU derived from 4,5-dihydroxyimidazolidin-2-one and incorporate post-treatment steps. Data indicate that aftertreatments can reduce formaldehyde release by over 90% from DMDHEU-finished fabrics, offering a clear pathway to meet stringent regulatory standards [2].

Formulation of Low-Emission Binders for Fiberglass and Wood Composites

Industrial manufacturers of fiberglass insulation, wood panels, and other fiber-based composites requiring low formaldehyde emissions should incorporate 4,5-dihydroxyimidazolidin-2-one as a primary binder component. Its ability to constitute 20-95% of the binder weight, combined with its reactivity towards formaldehyde to form crosslinkable methylol derivatives, makes it a cornerstone for environmentally compliant adhesive systems [3].

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